molecular formula C4H7NO2 B122266 5-Hydroxypyrrolidin-2-one CAS No. 62312-55-4

5-Hydroxypyrrolidin-2-one

Cat. No.: B122266
CAS No.: 62312-55-4
M. Wt: 101.1 g/mol
InChI Key: WBGWUCXEMSSZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypyrrolidin-2-one is a heterocyclic organic compound characterized by a five-membered lactam ring with a hydroxyl group attached to the second carbon

Future Directions

The five-membered pyrrolidine ring, which includes 5-Hydroxypyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp ³ -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the selective oxidation of pyrrolidine derivatives. For instance, the oxidation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation can yield this compound . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and scalable processes. The use of simple cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with dimethyldioxirane (DMDO) at low temperatures can yield 3-acyl-5-hydroxy-3-pyrrolin-2-ones .

Common Reagents and Conditions:

    Oxidation: DMDO at -40°C

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Vilsmeier-Haack reagent (POCl3-DMF or PBr3-DMF)

Major Products:

Comparison with Similar Compounds

  • Pyrrolidin-2-one
  • 3-Hydroxypyrrolidin-2-one
  • 5-Methylpyrrolidin-2-one

Uniqueness: Compared to its analogs, it offers distinct advantages in terms of biological activity and synthetic versatility .

Properties

IUPAC Name

5-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGWUCXEMSSZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62312-55-4
Record name 5-Hydroxy-2-pyrrolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062312554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxypyrrolidin-2-one
Reactant of Route 2
5-Hydroxypyrrolidin-2-one
Reactant of Route 3
5-Hydroxypyrrolidin-2-one
Reactant of Route 4
5-Hydroxypyrrolidin-2-one
Reactant of Route 5
5-Hydroxypyrrolidin-2-one
Reactant of Route 6
5-Hydroxypyrrolidin-2-one
Customer
Q & A

Q1: What natural sources have been reported to contain 5-hydroxypyrrolidin-2-one?

A1: this compound has been isolated from various natural sources, including:

  • Mushrooms: Macrolepiota neomastoidea [, , ], a poisonous mushroom found in Korea and other East Asian countries.
  • Plants: Scrophularia takesimensis [], Anchusa italica [], Hyptis verticillata [], Taraxacum coreanum [], Lythrum salicaria [], Jatropha curcas [], and Pteridium aquilinum (young fronds) [].

Q2: What is the chemical structure of this compound?

A2: this compound is a heterocyclic compound with a five-membered ring containing one nitrogen atom. It possesses both a hydroxyl group (-OH) at the 5th carbon and a carbonyl group (C=O) at the 2nd carbon of the ring.

Q3: Can you describe the absolute configuration of lepiotins A and B, two alkaloids containing the this compound moiety?

A3: While lepiotins A and B were initially isolated from Macrolepiota neomastoidea [], their absolute configurations at C-5 remained unclear. Further research utilizing Mosher’s method and Circular Dichroism (CD) analysis successfully determined the absolute configurations of these compounds at C-5 [].

Q4: Has this compound been synthesized?

A4: Yes, several synthetic routes for this compound and its derivatives have been reported. For example:

  • Sessiline Synthesis: this compound, derived from succinimide, acts as a precursor in the first reported synthesis of sessiline, an alkaloid. This synthesis involves a coupling reaction with 5-hydroxymethylfurfural, obtained from furfuryl alcohol [].
  • Lipase-Catalyzed Kinetic Resolution: This method allows for the synthesis of both enantiomers of chiral this compound and 5-hydroxy-1,5-dihydropyrrol-2-one with high enantioselectivity, employing lipases like Lipase PS and Novozym 435 as catalysts [, ].
  • Ammonolysis of 5-Methoxyfuran-2(5H)-ones: This approach utilizes ammonolysis of 5-methoxyfuran-2(5H)-ones and their derivatives to synthesize 5-hydroxy-3-pyrrolin-2-ones and 5-hydroxypyrrolidin-2-ones [].
  • From 3-Alkoxysuccinimides: A regioselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones has been achieved using 3-alkoxysuccinimides as starting materials [].

Q5: How does the structure of this compound relate to its biological activity?

A5: While limited information is available specifically on the structure-activity relationship of this compound itself, research on related compounds provides some insights. For instance, the presence of a this compound ring system with an attached N3-substituted adenine ring is crucial for the formation of DNA adducts by colibactin, a bacterial genotoxin []. Modifying the substituents on the pyrrolidinone ring could potentially influence its reactivity and interaction with biological targets.

Q6: What are the potential applications of this compound and its derivatives in organic synthesis?

A6: this compound serves as a valuable building block in organic synthesis due to its versatile reactivity. Some potential applications include:

  • Synthesis of Thienamycin-like γ-lactams: Chiral 3-substituted this compound derivatives, such as compound 12, are valuable intermediates in the synthesis of thienamycin-like γ-lactams, which are of interest for their potential antibiotic properties [].
  • Synthesis of Diformylated Pyrroles: Vilsmeier reaction conditions can be employed to dehydroxylate N-aryl-5-hydroxy-γ-lactam derivatives, leading to the formation of diformylated pyrroles. These pyrrole derivatives are useful intermediates in various synthetic transformations [].

Q7: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: Various spectroscopic and chromatographic techniques are valuable for characterizing and quantifying this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are instrumental in determining the structure and stereochemistry of this compound and its derivatives [, , ].
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), such as HR-FAB-MS, provides accurate mass measurements, aiding in molecular formula determination [].
  • Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule, such as hydroxyl and carbonyl groups, providing insights into its structure [].
  • Chromatography: Thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are essential for isolating and purifying this compound from natural sources or reaction mixtures [, , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.